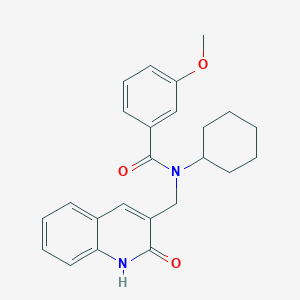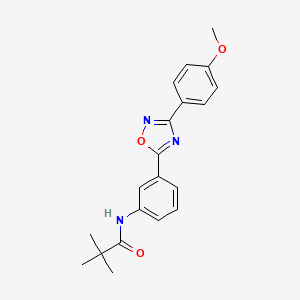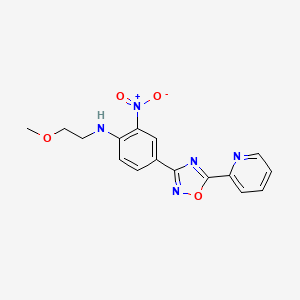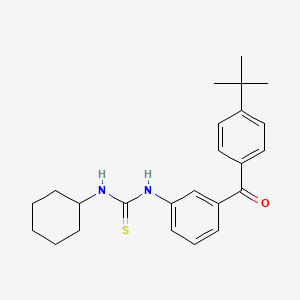
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea, also known as CGP 37157, is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger. It has been extensively studied in scientific research for its potential therapeutic applications in various diseases and conditions.
Wirkmechanismus
The mechanism of action of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 involves the inhibition of the mitochondrial Na+/Ca2+ exchanger, which is responsible for the regulation of intracellular Ca2+ homeostasis. By inhibiting the Na+/Ca2+ exchanger, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 reduces the influx of Ca2+ into the mitochondria, which in turn reduces the production of reactive oxygen species and prevents mitochondrial dysfunction.
Biochemical and Physiological Effects:
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of apoptosis, and the improvement of mitochondrial function. In addition, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been reported to enhance the activity of antioxidant enzymes and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has several advantages for lab experiments, including its well-established synthesis method, its potent inhibitory effect on the mitochondrial Na+/Ca2+ exchanger, and its extensive scientific research application. However, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 also has some limitations, including its high cost, its potential toxicity, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the scientific research on 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157, including the investigation of its potential therapeutic applications in other diseases and conditions, the development of more efficient synthesis methods, and the exploration of its mechanism of action at the molecular level. In addition, the use of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesemethoden
The synthesis of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 involves several steps, including the reaction of 3-(4-(tert-butyl)benzoyl)phenyl isocyanate with cyclohexylamine to form the intermediate 1-(3-(4-(tert-butyl)benzoyl)phenyl)-3-cyclohexylurea. This intermediate is then treated with thiourea to obtain the final product, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157. The synthesis method of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been well-established and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been extensively studied for its potential therapeutic applications in various diseases and conditions, including cardiac ischemia-reperfusion injury, neurodegenerative diseases, and cancer. In cardiac ischemia-reperfusion injury, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been shown to reduce the size of myocardial infarction and improve cardiac function. In neurodegenerative diseases, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been reported to protect against neuronal damage and improve cognitive function. In cancer, 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cyclohexylthiourea 37157 has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-[3-(4-tert-butylbenzoyl)phenyl]-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2OS/c1-24(2,3)19-14-12-17(13-15-19)22(27)18-8-7-11-21(16-18)26-23(28)25-20-9-5-4-6-10-20/h7-8,11-16,20H,4-6,9-10H2,1-3H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRFJJKUVIWAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=S)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

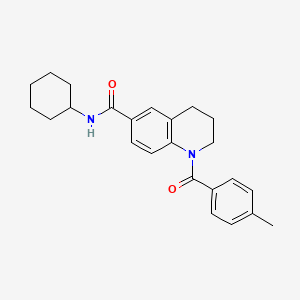


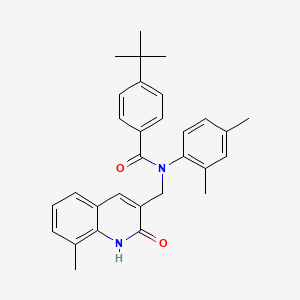
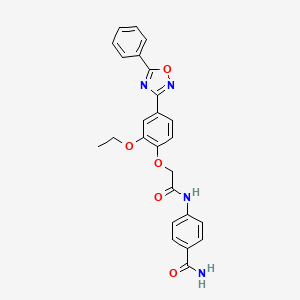
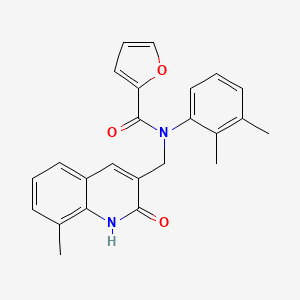
![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)




